molecular formula C12H7ClF2O B3046649 3-Chloro-5-(2,5-difluorophenyl)phenol CAS No. 1261990-27-5

3-Chloro-5-(2,5-difluorophenyl)phenol

Cat. No.: B3046649
CAS No.: 1261990-27-5
M. Wt: 240.63
InChI Key: NXRGYGJARPGKJA-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,5-difluorophenyl)phenol is a specialized chlorinated and fluorinated phenol intended for use as a key chemical intermediate in research and development. Compounds within this class are frequently employed in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . Chlorophenols and their derivatives serve as precursors in the manufacture of dyes, drugs, and pesticides . The incorporation of both chlorine and fluorine atoms is a common strategy in medicinal and agrochemistry to fine-tune a compound's electronic properties, lipophilicity, and metabolic stability . As a multi-halogenated phenol, its reactivity allows for further functionalization, making it a valuable building block for constructing molecular libraries or specialized target compounds. This product is provided strictly For Research Use Only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-(2,5-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-8-3-7(4-10(16)5-8)11-6-9(14)1-2-12(11)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRGYGJARPGKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685942
Record name 5-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-27-5
Record name 5-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 3 Chloro 5 2,5 Difluorophenyl Phenol

Established Synthetic Pathways for Halogenated Phenols Relevant to 3-Chloro-5-(2,5-difluorophenyl)phenol

The synthesis of the 3-chloro-phenol portion of the target molecule, as well as the preparation of the fluorinated precursors, relies on fundamental aromatic substitution reactions. The specific placement of the chloro and fluoro substituents dictates the choice of synthetic route.

Halogenation Reactions of Phenolic Precursors

Direct chlorination of phenolic compounds typically proceeds via electrophilic aromatic substitution. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Consequently, reacting phenol (B47542) with a chlorinating agent like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) generally yields a mixture of 2-chlorophenol (B165306) and 4-chlorophenol. rsc.orgscientificupdate.com Achieving the meta-substitution pattern seen in this compound through direct electrophilic chlorination of a phenol precursor is not a straightforward pathway. rsc.org

Strategies to achieve specific regioselectivity often rely on the use of specialized catalysts or directing groups. nih.gov For instance, organocatalysts can be employed to tune the reactivity of chlorinating agents like SO2Cl2 to favor either ortho or para substitution with high selectivity. nih.gov However, to obtain a meta-chlorinated phenol, the synthetic strategy must typically involve placing the chlorine atom on the ring before the hydroxyl group is introduced or by utilizing a precursor where the electronic and steric factors favor meta-substitution, which is uncommon for hydroxyl groups.

Applications of the Sandmeyer Reaction in Chlorophenol Synthesis

The Sandmeyer reaction provides a reliable and regioselective method for introducing a chlorine atom onto an aromatic ring, making it highly suitable for synthesizing precursors to the target molecule. numberanalytics.comnih.gov This reaction transforms a primary aromatic amine into a diazonium salt, which is then displaced by a chloride nucleophile, typically using a copper(I) chloride (CuCl) catalyst. wikipedia.orgbyjus.com

Diazotization : The aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a stable aryl diazonium salt.

Substitution : The diazonium salt is then reacted with CuCl, which catalyzes the release of nitrogen gas and the formation of an aryl radical. This radical subsequently abstracts a chlorine atom from a copper(II) species, yielding the desired aryl chloride and regenerating the copper(I) catalyst. wikipedia.orgbyjus.com

This method is particularly advantageous for creating substitution patterns that are not accessible through direct electrophilic substitution. For instance, to synthesize a 3-chlorophenol (B135607) derivative, one could start with 3-aminophenol, protect the hydroxyl group, perform the Sandmeyer reaction to replace the amino group with chlorine, and then deprotect the hydroxyl group.

Starting MaterialReagentsKey IntermediateProductTypical Conditions
Aromatic Amine (Aniline derivative)1. NaNO₂, HCl 2. CuClAryl Diazonium SaltAryl Chloride0-5 °C for diazotization, then warming with CuCl

Nucleophilic Aromatic Substitution Routes for Fluorinated Phenols

The synthesis of fluorinated aromatic compounds, such as the 2,5-difluorophenyl moiety or its precursors, can be achieved through nucleophilic aromatic substitution (SNAr). nih.gov In this reaction, a nucleophile attacks an aromatic ring that is activated by electron-withdrawing groups, displacing a leaving group. Fluorine itself can act as a leaving group, but more commonly, the high electronegativity of fluorine atoms on a polyfluorinated ring activates it towards nucleophilic attack. nih.gov

For example, the synthesis of a substituted fluorinated phenol could involve the reaction of a polyfluorinated benzene (B151609) derivative with a hydroxide (B78521) or alkoxide source. mdpi.com The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by electron-withdrawing substituents. nih.gov The substitution of a fluorine atom is possible with various nucleophiles, including alcohols and amines, in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). mdpi.combeilstein-journals.org This route is particularly effective for producing aryl ethers from polyfluoroarenes, which can then be cleaved to yield phenols. nih.gov

Carbon-Carbon Bond Formation Strategies for the 2,5-Difluorophenyl Moiety Attachment

The central challenge in synthesizing this compound is the creation of the C-C single bond between the two aryl rings. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.

Palladium-Catalyzed Cross-Coupling Protocols: Suzuki-Miyaura Reactions and Analogues

The Suzuki-Miyaura reaction is arguably one of the most efficient and versatile methods for constructing biaryl compounds. musechem.comnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically an arylboronic acid or ester) with an organic halide or triflate. musechem.comnih.gov

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (e.g., a derivative of 3-chlorophenol, such as 3-chloro-5-bromophenol) to form a palladium(II) intermediate.

Transmetalation : A base activates the organoboron compound (e.g., 2,5-difluorophenylboronic acid), which then transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst. nih.gov

The success of the Suzuki-Miyaura reaction heavily depends on the choice of catalyst, ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and RuPhos, are often employed to facilitate the reaction, especially with less reactive aryl chlorides. nih.govnih.gov

Catalyst/PrecatalystLigandBaseSolventCoupling Partners
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THFAryl Halides + Arylboronic Acids
Pd(PPh₃)₄Triphenylphosphine (integral)Na₂CO₃, K₂CO₃Toluene/Water, DMFAryl Bromides/Iodides + Arylboronic Acids

Other Transition Metal-Mediated Coupling Approaches

While the Suzuki-Miyaura reaction is highly prevalent, other transition metal-mediated protocols offer alternative routes to biaryl compounds. numberanalytics.com

Stille Coupling : This reaction couples an organotin compound (stannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Stille couplings are known for their tolerance of a wide variety of functional groups, but a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org The mechanism is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by either palladium or nickel. organic-chemistry.org Organozinc reagents are generally more reactive than their boron or tin counterparts, which can be advantageous but also makes them more sensitive to air and moisture. organic-chemistry.orgfrontiersin.org This method is highly effective for forming C-C bonds and was one of the first to allow for the synthesis of unsymmetrical biaryls in good yields. organic-chemistry.org

Ullmann Reaction : The classic Ullmann reaction is a copper-mediated coupling of two aryl halides to form a symmetrical biaryl. byjus.comorganic-chemistry.org The reaction traditionally requires harsh conditions, such as high temperatures (often >200 °C). byjus.comsci-hub.se While modern variations have been developed that use ligands and proceed under milder conditions, the Ullmann reaction is generally less versatile for creating unsymmetrical biaryls compared to palladium-catalyzed methods. wikipedia.orgresearchgate.net

Derivatization Strategies for Enhancing Synthetic Utility of this compound

The synthetic utility of this compound can be significantly expanded through various derivatization strategies. These modifications can target either the halogen atoms on the aromatic rings or the phenolic hydroxyl group, enabling the creation of a diverse range of analogues with potentially new chemical and biological properties.

The structure of this compound presents three halogen substituents that could potentially undergo nucleophilic substitution. However, the reactivity of aryl halides in such reactions is notably lower than that of alkyl halides due to the high energy required to break the C(sp²)–X bond. libretexts.orglibretexts.org Nucleophilic aromatic substitution (SNAr) typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org

In the case of this compound, the aromatic rings are not activated by potent electron-withdrawing groups like nitro functions. Consequently, direct nucleophilic displacement of the chlorine or fluorine atoms is expected to be challenging and would likely necessitate harsh reaction conditions, such as high temperatures and pressures, or the use of highly reactive nucleophiles. libretexts.org

Table 1: General Conditions for Nucleophilic Aromatic Substitution

NucleophileReagentTypical ConditionsProduct Type
HydroxideNaOHHigh temperature (>300 °C), high pressurePhenol derivative
AlkoxideNaORHigh temperature, polar aprotic solventAryl ether
AmineR₂NHHigh temperature, catalyst (e.g., Cu salts)Aryl amine
ThiolateNaSRPolar aprotic solventAryl thioether

This table presents generalized conditions and the feasibility for this compound would depend on the specific nucleophile and reaction setup.

Given the challenges of direct SNAr, alternative strategies involving transition-metal-catalyzed cross-coupling reactions are generally preferred for modifying the halogenated positions of such biaryl phenols.

The phenolic hydroxyl group in this compound is a prime site for derivatization, offering a versatile handle to introduce a wide array of functional groups. Common transformations include O-alkylation to form ethers and O-acylation to generate esters.

O-Alkylation (Ether Synthesis): The Williamson ether synthesis is a classical and widely employed method for the preparation of ethers from phenols. masterorganicchemistry.com This reaction involves the deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide. masterorganicchemistry.com

A variety of bases can be employed, ranging from alkali metal hydroxides and carbonates to stronger bases like sodium hydride (NaH), depending on the acidity of the phenol and the reactivity of the alkylating agent. The choice of solvent is also crucial, with polar aprotic solvents like DMF or DMSO often favoring the reaction.

Table 2: Illustrative Reagents for Williamson Ether Synthesis of Phenols

Alkylating AgentBaseSolventProduct
Methyl iodideK₂CO₃AcetoneAryl methyl ether
Ethyl bromideNaOHEthanol/WaterAryl ethyl ether
Benzyl (B1604629) chlorideNaHDMFAryl benzyl ether
Allyl bromideCs₂CO₃AcetonitrileAryl allyl ether

This table provides examples of common reagent combinations for the Williamson ether synthesis.

Another significant method for aryl ether synthesis is the Mitsunobu reaction, which allows for the coupling of phenols with alcohols under mild conditions using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). organic-chemistry.org

O-Acylation (Ester Synthesis): Phenolic esters can be readily synthesized by reacting this compound with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. google.com Pyridine is often used as both the solvent and the base to neutralize the HCl generated when using acid chlorides. For acid anhydrides, a catalytic amount of a strong acid or a base can be used. google.com

These esterification reactions are generally high-yielding and can be performed under mild conditions, making them a reliable method for modifying the phenolic hydroxyl group.

Novel Synthetic Approaches and Catalyst Development for Related Aryl Halides

The synthesis of biaryl compounds, including substituted phenols like this compound, has been revolutionized by the development of modern transition-metal-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org Additionally, metal-free approaches, such as those involving aryne intermediates, have emerged as powerful alternatives. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are among the most powerful tools for the formation of C-C, C-N, and C-O bonds with aryl halides. researchgate.netmit.edu The development of sophisticated phosphine ligands has been instrumental in improving the efficiency and scope of these transformations, enabling the use of less reactive aryl chlorides. researchgate.netmit.edu For the synthesis of biaryl phenols, Suzuki-Miyaura and Negishi couplings are particularly relevant for constructing the core biaryl structure. The Buchwald-Hartwig amination and etherification reactions provide routes to further functionalize the aryl halide positions. researchgate.netresearchgate.net

Copper-Catalyzed Cross-Coupling: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, have a long history and have seen a resurgence with the development of new ligand systems. mdpi.comnih.govacs.org These methods are particularly effective for C-N and C-O bond formation and can be more cost-effective than their palladium-catalyzed counterparts. nih.govacs.org Recent advancements have led to milder reaction conditions and a broader substrate scope, making copper catalysis an attractive option for the synthesis and derivatization of complex molecules. mdpi.comnih.gov

Aryne-Based Methodologies: The synthesis of sterically hindered biaryl phenols can be challenging using traditional cross-coupling methods. acs.orgnih.gov Aryne chemistry offers a unique, transition-metal-free approach to construct these challenging structures. acs.orgnih.govmanchester.ac.uk In this strategy, an aryne intermediate is generated, which then undergoes a nucleophilic addition followed by a rearrangement, such as the Smiles–Truce rearrangement, to form the biaryl linkage. acs.orgnih.gov This method is particularly useful for creating densely functionalized and sterically congested biaryl systems. acs.orgnih.govnih.gov

Table 3: Comparison of Modern Synthetic Methodologies for Biaryl Synthesis

MethodologyMetal CatalystKey FeaturesAdvantages
Suzuki-Miyaura CouplingPalladiumCoupling of an aryl halide with an arylboronic acid/esterHigh functional group tolerance, commercially available reagents
Buchwald-Hartwig Amination/EtherificationPalladiumCoupling of an aryl halide with an amine/alcoholBroad scope for C-N and C-O bond formation
Ullmann CondensationCopperCoupling of an aryl halide with a nucleophile (e.g., amine, alcohol)Cost-effective, effective for specific substrates
Aryne Cascade ReactionsNone (Metal-free)Involves aryne intermediates and rearrangementsAccess to sterically hindered biaryls, avoids transition metals

This table summarizes key aspects of modern synthetic strategies applicable to the synthesis of compounds related to this compound.

The continuous evolution of these synthetic methods provides chemists with a powerful and versatile toolkit for the construction and modification of complex aryl halides and biaryl phenols, paving the way for the discovery of new molecules with unique properties.

Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Research

A comprehensive search for detailed research findings on the chemical compound this compound has revealed a significant lack of publicly available experimental data. As a result, a complete spectroscopic and structural analysis as requested cannot be provided at this time.

The synthesis and detailed characterization of chemical compounds are often documented in scientific literature, including peer-reviewed journals, patents, and chemical databases. However, for this compound, specific experimental datasets for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), vibrational spectroscopy (FTIR and Raman), mass spectrometry (MS), and X-ray diffraction crystallography could not be located.

While information exists for structurally related compounds—such as 3-chlorophenol nist.govnist.govspectrabase.com, 3,5-difluorophenol (B1294556) chemicalbook.comgoogle.com, and 3-chloro-5-fluorophenol (B150331) nih.gov—this data cannot be accurately extrapolated to provide a detailed and scientifically rigorous analysis of this compound. Spectroscopic and crystallographic properties are highly specific to the exact molecular structure, and even minor variations in substituent patterns can lead to significant differences in spectral and structural characteristics.

Generating an article with detailed data tables and in-depth interpretation without authentic experimental results would lead to speculation and scientific inaccuracy. Therefore, until research containing the specific characterization of this compound becomes publicly available, it is not possible to fulfill the request for a complete and accurate scientific article based on the provided outline.

Spectroscopic Characterization and Structural Analysis of 3 Chloro 5 2,5 Difluorophenyl Phenol

Advanced Spectroscopic Techniques in the Characterization of Complex Fluorinated Aryl Compounds

Standard one-dimensional spectroscopic techniques, while foundational, often fall short in providing the necessary resolution and connectivity information for complex molecules like 3-Chloro-5-(2,5-difluorophenyl)phenol. Advanced spectroscopic methods offer multi-dimensional data and higher sensitivity, which are crucial for a definitive structural assignment.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

Two-dimensional NMR spectroscopy is a powerful tool that provides correlations between different nuclei within a molecule, resolving the spectral overlap often encountered in 1D NMR spectra of complex structures. wiley.com For a molecule such as this compound, several 2D NMR experiments would be instrumental in its structural elucidation.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons, allowing for the unambiguous assignment of protons on the same phenyl ring. For instance, the correlation between the protons on the chlorinated phenol (B47542) ring and, separately, the protons on the difluorinated phenyl ring would be clearly established.

Heteronuclear Single Quantum Coherence (HSQC): HSQC provides correlations between protons and their directly attached carbon atoms. wiley.com This would be essential for assigning the carbon signals of the aromatic rings by correlating them to their known proton chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. jeol.com This technique would be pivotal in connecting the two aromatic rings by observing correlations between protons on one ring and carbons on the other, as well as confirming the positions of the chloro, fluoro, and hydroxyl substituents.

¹⁹F-¹³C Heteronuclear Correlation Spectroscopy: Given the presence of fluorine, specialized 2D NMR experiments that probe the coupling between fluorine and carbon atoms can provide invaluable information about the structure of the difluorinated ring and its connectivity. nih.gov

The application of this suite of 2D NMR experiments would allow for a complete and unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecular connectivity of this compound.

Solid-State NMR Spectroscopy

While solution-state NMR provides information about the average conformation of a molecule in a given solvent, solid-state NMR (ssNMR) spectroscopy offers unique insights into the molecular structure and packing in the crystalline state. nih.gov For halogenated compounds, ssNMR can be particularly informative. wiley.comacs.org

Conformational Analysis: In the solid state, the rotation around the C-C bond connecting the two phenyl rings may be fixed, leading to a specific dihedral angle. ssNMR can probe this conformation, which is often influenced by intermolecular interactions such as halogen bonding and hydrogen bonding within the crystal lattice.

Probing Halogen Bonds: The chlorine and fluorine atoms in this compound can participate in halogen bonding, a non-covalent interaction that can influence the crystal packing. acs.org ³⁵Cl and ¹⁹F ssNMR can be sensitive to the electronic environment around these nuclei, providing evidence for the presence and nature of such interactions. acs.org

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties. ssNMR is a powerful technique for identifying and characterizing different polymorphic forms, as the NMR parameters are highly sensitive to the local environment in the crystal.

Advanced Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential tools for the structural elucidation of complex organic molecules. numberanalytics.comnumberanalytics.com

Accurate Mass Measurement: HRMS provides a highly accurate measurement of the molecular ion's mass-to-charge ratio, which allows for the determination of the elemental composition with high confidence. researchgate.net This would confirm the molecular formula of this compound as C₁₂H₇ClF₂O.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. numberanalytics.com The analysis of the resulting fragment ions provides detailed structural information. numberanalytics.com For this compound, characteristic fragmentation patterns would be expected, such as the loss of CO, HCl, or HF, and cleavage of the bond between the two aromatic rings. The fragmentation pattern would help to confirm the connectivity of the molecule and the substitution pattern on each ring.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collisional cross-section) in the gas phase before mass analysis. numberanalytics.com For molecules with conformational flexibility, IM-MS can potentially separate different conformers and provide information about their relative stabilities.

The synergistic use of these advanced spectroscopic techniques would provide a comprehensive and unambiguous structural characterization of this compound, from its covalent framework to its three-dimensional arrangement and intermolecular interactions in the solid state.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the chlorinated phenol ring and the difluorinated phenyl ring will appear as distinct spin systems. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and hydroxyl groups.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for the twelve carbon atoms of the biphenyl (B1667301) framework. The carbons attached to fluorine will exhibit characteristic splitting due to C-F coupling. The chemical shifts of the carbons will be influenced by the nature and position of the substituents. Aromatic carbons typically resonate in the range of 110-160 ppm.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and the coupling between the two fluorine atoms will be characteristic of their relative positions.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1450-1600
C-O stretch (phenol)1200-1260
C-F stretch1100-1300
C-Cl stretch600-800

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of the presence of one chlorine atom.

IonDescriptionPredicted m/z
[M]⁺Molecular ion240/242
[M-CO]⁺Loss of carbon monoxide212/214
[M-Cl]⁺Loss of chlorine radical205
[M-HF]⁺Loss of hydrogen fluoride220/222
[C₆H₄FO]⁺Fragment from phenol ring111
[C₆H₃F₂]⁺Fragment from difluorophenyl ring112

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 2,5 Difluorophenyl Phenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like 3-Chloro-5-(2,5-difluorophenyl)phenol due to its favorable balance of accuracy and computational cost. karazin.uaresearchgate.net These calculations are instrumental in elucidating the molecule's three-dimensional structure and the distribution of its electrons.

The determination of the most stable three-dimensional arrangement of atoms, or the ground state geometry, is the first step in most computational studies. For this compound, the key structural feature influencing its conformation is the dihedral angle between the two phenyl rings. The presence of substituents on both rings will create steric hindrance that influences the preferred rotational orientation.

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating the bond connecting the two aromatic rings. cwu.educwu.edu This process identifies various stable conformers (energy minima) and the transition states (energy maxima) that separate them. cwu.edu For biphenyl (B1667301) systems, the most stable conformation is typically non-planar to alleviate steric clash between the ortho-substituents and the hydrogen atoms on the adjacent ring. In the case of this compound, the chlorine and fluorine atoms, along with the hydroxyl group, will dictate the precise low-energy conformations. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments. nih.gov

Table 1: Predicted Conformational Data for this compound

ParameterPredicted Value
Most Stable Dihedral AngleNon-planar
Energy Barrier to RotationDependent on substituents
Key Influencing FactorsSteric hindrance from Cl, F, and OH groups

Note: The values in this table are illustrative and would be precisely determined through detailed DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, the electron-withdrawing nature of the halogen substituents and the electron-donating character of the hydroxyl group will influence the energies of the frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-5.0 to -7.0Electron Donor
LUMO-1.0 to -3.0Electron Acceptor
HOMO-LUMO Gap2.0 to 6.0Indicator of Stability/Reactivity

Note: These energy ranges are typical for similar aromatic compounds and serve as an estimation for this compound.

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The ESP is calculated at the van der Waals surface of the molecule, and different potential values are represented by different colors. malayajournal.org Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netijrte.org

For this compound, the ESP map would likely show negative potential around the oxygen atom of the hydroxyl group and the halogen atoms due to their high electronegativity. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential. The aromatic rings will have regions of both positive and negative potential, influenced by the substituents. This detailed charge distribution information is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding. nih.gov

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. ijrte.org By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. ijrte.org These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. ijrte.org

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis). researchgate.net The calculations provide information about the wavelengths of maximum absorption and the nature of the electronic transitions involved, often involving the HOMO and LUMO. The accuracy of these predictions can be validated by comparing them with experimentally measured spectra.

Reactivity Studies and Mechanistic Insights from Computational Simulations

Computational simulations are invaluable for investigating the reactivity of this compound and elucidating the mechanisms of reactions in which it participates. By mapping the potential energy surface for a proposed reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. researchgate.net

For a phenol (B47542) derivative, potential reactions of interest could include electrophilic aromatic substitution, oxidation, or reactions involving the hydroxyl group. For instance, computational studies could explore the regioselectivity of further halogenation or nitration, predicting which positions on the aromatic rings are most susceptible to attack. The presence of multiple halogen atoms may also open up pathways for unique reactivity, which can be explored through mechanistic simulations.

Advanced Quantum Chemical Methodologies Applied to Halogenated Aromatics

While DFT is a workhorse for many applications, more advanced and computationally intensive methods can provide even higher accuracy, which can be critical for understanding the subtle electronic effects in halogenated aromatic compounds. rsc.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation. nih.gov

These high-level methods are particularly important for accurately describing non-covalent interactions, such as halogen bonding, which can play a significant role in the crystal packing and biological activity of halogenated molecules. nih.gov They can also provide benchmark data for calibrating more computationally efficient DFT functionals for specific applications involving halogenated aromatics. The continuous development of new quantum chemical methods and algorithms promises to further enhance our understanding of complex molecules like this compound. readthedocs.io

Reactivity and Functional Group Transformations of 3 Chloro 5 2,5 Difluorophenyl Phenol

Reactions at the Phenolic Hydroxyl Groupsmolecule.com

The phenolic hydroxyl group is a primary site of chemical reactivity in 3-Chloro-5-(2,5-difluorophenyl)phenol, readily participating in oxidation and reduction reactions. These transformations are fundamental in altering the electronic and structural properties of the molecule.

Oxidation Pathways and Quinone Formationsmolecule.com

The oxidation of the phenolic group in halogenated phenols can lead to the formation of quinones. smolecule.com This transformation involves the loss of two protons and two electrons from the hydroquinone (B1673460) form, resulting in a conjugated diketone structure. Strong oxidizing agents are typically employed to facilitate this process. For instance, the oxidation of substituted phenols can be achieved using reagents like potassium permanganate. smolecule.com

While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, analogous reactions with similar compounds, such as the oxidation of 2,4-dichlorophenol (B122985) to 2-chloro-1,4-benzoquinone, suggest a likely pathway. google.com The presence of halogen substituents can influence the reaction conditions and the stability of the resulting quinone.

Table 1: General Conditions for Phenol (B47542) Oxidation

Reactant Class Oxidizing Agent Product Class
Substituted Phenols Potassium Permanganate Quinones

Reduction to Hydroquinonessmolecule.com

The phenolic group can also be involved in processes that result in hydroquinone structures. smolecule.com While phenols themselves are already in a reduced state compared to quinones, the term "reduction to hydroquinones" in this context likely refers to the formation of dihydroxybenzene structures from related precursors or as intermediates in broader reaction schemes. For example, the conversion of phenol to 1,4-hydroquinone can be catalyzed by a Ti-superoxide catalyst in the presence of hydrogen peroxide. google.com This process highlights the potential for manipulating the oxygenation state of the phenolic ring system.

Reactivity of the Aryl Halide Moietiessmolecule.comnih.gov

The carbon-halogen bonds on the aromatic rings of this compound represent another key area of reactivity. These sites are susceptible to nucleophilic attack and can participate in powerful metal-catalyzed bond-forming reactions.

Nucleophilic Aromatic Substitution Reactionssmolecule.comnih.gov

Nucleophilic aromatic substitution (SNA) is a significant reaction pathway for aryl halides, including the chlorine atom on this compound. smolecule.com In these reactions, a nucleophile replaces the halide on the aromatic ring. The feasibility of SNA reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group can significantly activate the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. libretexts.orglibretexts.org

In this compound, the difluorophenyl group and the phenolic hydroxyl group (especially in its deprotonated phenoxide form) influence the electron density of the chlorinated ring, thereby affecting its susceptibility to nucleophilic substitution. Typical conditions for such reactions involve strong bases, like sodium hydroxide (B78521), often at elevated temperatures. smolecule.com

Table 2: Factors Influencing Nucleophilic Aromatic Substitution

Factor Influence Rationale
Electron-withdrawing groups (ortho/para) Activates the ring Stabilizes the negative charge in the Meisenheimer intermediate through resonance. libretexts.org
Halogen identity F > Cl > Br > I (as leaving groups) The bond strength to carbon decreases down the group, but the electronegativity which stabilizes the intermediate is highest for fluorine.

Metal-Catalyzed Coupling Reactions as Transformative Pathwayssmolecule.comnih.gov

Metal-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations. This compound can participate in reactions such as the Suzuki-Miyaura coupling. smolecule.com These reactions typically employ a palladium catalyst and an organoboron reagent to form a new carbon-carbon bond where the chlorine atom was previously located. smolecule.commdpi.com

Nickel-catalyzed cross-coupling reactions have also emerged as powerful alternatives, particularly for less reactive aryl chlorides. researchgate.net These methods offer efficient pathways for constructing complex biaryl structures under relatively mild conditions.

Table 3: Overview of Relevant Metal-Catalyzed Coupling Reactions

Reaction Name Catalyst System (Typical) Substrates Bond Formed
Suzuki-Miyaura Coupling Palladium catalyst (e.g., Pd(PPh₃)₄), Base Aryl Halide, Organoboron Reagent C-C
Stille Coupling Palladium catalyst (e.g., PdCl₂(PPh₃)₂) Aryl Halide, Organotin Reagent C-C

Influence of Halogen Substituents on Aromatic Ring Reactivity

In polychlorinated biphenyls (PCBs), a class of compounds structurally related to the subject molecule, the position of chlorine atoms dictates the molecule's reactivity and interaction with biological systems. nih.gov For example, ortho-substituted PCBs exhibit different toxicological profiles compared to their meta- or para-substituted counterparts, partly due to steric hindrance affecting the molecule's conformation. nih.gov In the case of this compound, the chlorine and fluorine atoms influence the electron distribution across both aromatic rings, modulating the pKa of the phenolic proton and the susceptibility of each C-X bond to cleavage or substitution.

Role of 3 Chloro 5 2,5 Difluorophenyl Phenol As a Synthetic Building Block and Precursor

Incorporation into Complex Organic Architectures

The chemical structure of 3-Chloro-5-(2,5-difluorophenyl)phenol features multiple reactive sites that allow for its integration into larger, more complex molecular frameworks. The phenolic hydroxyl group can undergo O-alkylation or O-arylation to form ethers, while the chloro-substituted aryl ring is a handle for various transition metal-catalyzed cross-coupling reactions.

Key reactions for incorporating this building block include:

Etherification: The hydroxyl group can react with alkyl halides or other electrophiles to form diaryl ethers. The synthesis of diaryl ethers is a crucial transformation, often achieved through methods like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig C-O coupling reactions. rsc.orgorganic-chemistry.org These reactions connect the phenol (B47542) to another aryl group, expanding the molecular architecture. jsynthchem.comumass.edu

Cross-Coupling Reactions: The chlorine atom on the phenyl ring can participate in carbon-carbon bond-forming reactions. smolecule.com For instance, the Suzuki-Miyaura coupling, which pairs an aryl halide with an arylboronic acid, is a powerful method for creating biaryl or polyaryl structures. smolecule.comacs.org Similarly, Hiyama cross-coupling reactions, which utilize organosilanes, provide another route to construct C(sp2)-C(sp2) bonds, forming complex biaryl derivatives. chemrevlett.commdpi.com Such reactions are fundamental in building diverse and complex organic molecules from simpler, functionalized precursors.

The combination of these reactive sites allows for a stepwise or sequential functionalization, enabling the programmed assembly of intricate organic structures.

Utility in the Synthesis of Specialty Chemicals and Industrial Intermediates

As an intermediate, this compound serves as a precursor for various specialty chemicals. smolecule.com Substituted biphenyls and phenols are foundational components in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. researchgate.net

The synthesis of halogenated salicylanilides, for example, often starts from halogenated phenols. These compounds are known for their anthelmintic properties. nih.gov While not a direct example, the synthesis of rafoxanide (B1680503) involves coupling a substituted aminobenzene with a diiodosalicylic acid, showcasing how functionalized phenols are built into larger, commercially significant molecules. nih.gov Similarly, 3,5-difluoroaniline, a key intermediate for many herbicides and pharmaceuticals, is synthesized from precursors that involve halogenated benzene (B151609) rings, highlighting the industrial relevance of such structures. google.com The reactivity of this compound makes it a plausible starting point for multi-step syntheses of proprietary molecules in various industries.

Scaffolds in Medicinal Chemistry Research and Drug Development

The biphenyl (B1667301) phenol motif is a recognized "privileged structure" in medicinal chemistry, frequently appearing in both natural products and approved pharmaceuticals. acs.org The fluorinated biphenyl scaffold, in particular, is of high interest due to the unique properties conferred by fluorine atoms. researchgate.net Fluorine substitution can enhance metabolic stability, binding affinity, lipophilicity, and bioavailability of a drug candidate. researchgate.netelsevierpure.comnih.gov

The structure of this compound serves as a rigid scaffold upon which various functional groups can be appended to explore structure-activity relationships (SAR). Its derivatives are investigated for a range of therapeutic targets. For instance, related halogenated phenols have been used to prepare antagonists for cannabinoid-1 receptors and EP4 receptors, which are targets for treating pain and inflammation. fishersci.ca The hydroxylated biphenyl structure itself is a pharmacophore known to counteract oxidative stress. mdpi.com The strategic placement of chloro and difluoro substituents on the biphenyl core provides a template for designing new chemical entities with potentially improved pharmacological profiles. smolecule.comgoogle.com

Precursor for Advanced Materials (excluding specific material properties)

Fluorinated phenols and biphenyls are valuable precursors in materials science for the synthesis of polymers and liquid crystals. smolecule.com The incorporation of fluorine atoms into organic materials can lead to enhanced thermal stability and specific electronic characteristics. smolecule.com Substituted biphenyls, for example, are used to create fluorinated biphenyl and polyphenyl compounds via cross-coupling reactions, which are investigated for applications in organic electronics. acs.org

The structure of this compound, with its rigid biphenyl core and reactive handles (hydroxyl and chloro groups), makes it a suitable monomer or precursor for polymerization reactions. The hydroxyl group could be used to form polyethers, while the chloro group could be functionalized to introduce other polymerizable groups. The resulting polymers would incorporate the fluorinated biphenyl unit, a strategy used to design materials with specific performance characteristics.

Synthesis of Analogues and Derivatives with Modified Substitution Patterns

The functional groups on this compound allow for the synthesis of a wide array of analogues and derivatives through various organic transformations. smolecule.com These modifications are crucial for fine-tuning the chemical and biological properties of the core scaffold.

Key synthetic transformations to generate derivatives include:

Modification of the Phenolic Group: The hydroxyl group can be converted into an ether or ester, or it can direct electrophilic substitution (e.g., nitration, further halogenation) on the phenol-bearing ring.

Substitution of the Chlorine Atom: The chlorine can be replaced via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) to introduce new aryl, alkyl, alkynyl, or amino groups. smolecule.com

Derivatization of the Aryl Rings: The existing phenyl rings can undergo further electrophilic substitution, although the positions will be directed by the existing substituents (chloro, fluoro, and hydroxyl groups).

The table below summarizes potential synthetic pathways for creating derivatives from the parent compound, based on common reactions for this class of molecules.

Reaction TypeReagents & ConditionsResulting Derivative ClassPotential Utility
O-Alkylation (Williamson Ether Synthesis)Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Aryl alkyl ethersModifying solubility, metabolic stability
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂), Pd catalyst, BaseTerphenyl derivativesExtending conjugation for materials science, medicinal scaffolds
Buchwald-Hartwig AminationAmine (R₂NH), Pd catalyst, BaseAmino-substituted biphenylsPharmaceutical intermediates
Ullmann Condensation (O-Arylation)Aryl halide, Cu catalyst, BaseDiaryl ethersSpecialty chemicals, complex scaffolds rsc.orgnih.gov
Electrophilic NitrationHNO₃, H₂SO₄Nitro-substituted phenolsPrecursors for amino derivatives

Comparative and Structure Reactivity Relationship Studies of 3 Chloro 5 2,5 Difluorophenyl Phenol

Comparison with Monohalogenated and Dihalogenated Phenols

The acidity of a phenol (B47542), indicated by its pKa value, is a key descriptor of its chemical reactivity. The presence of halogen substituents, which are electron-withdrawing, generally increases the acidity of phenols compared to the unsubstituted phenol (pKa ≈ 9.98) by stabilizing the corresponding phenoxide anion. libretexts.org The extent of this stabilization depends on the number, type, and position of the halogen atoms.

In 3-Chloro-5-(2,5-difluorophenyl)phenol, the phenolic ring is substituted with a chlorine atom and a 2,5-difluorophenyl group, both of which are electron-withdrawing. This is expected to render it significantly more acidic than phenol itself. To contextualize its properties, a comparison with simpler monohalogenated and dihalogenated phenols is instructive.

For instance, 3-chlorophenol (B135607) has a pKa of 9.12, showing the acid-strengthening effect of a single meta-positioned chlorine atom. wikipedia.org Similarly, 4-fluorophenol (B42351) has a pKa of 9.95, where the electron-withdrawing inductive effect of fluorine is partially offset by its electron-donating resonance effect from the para position. researchgate.net When two electron-withdrawing groups are present, as in 3,5-dichlorophenol, the acidity increases further, reflected in a pKa of approximately 8.18. This additive effect of two meta-positioned chlorine atoms significantly stabilizes the phenoxide ion.

The 2,5-difluorophenyl group in the target molecule acts as a strong electron-withdrawing substituent due to the cumulative inductive effects of the two fluorine atoms on the adjacent phenyl ring. This effect, combined with the chlorine atom on the phenolic ring, suggests that the pKa of this compound would be even lower (i.e., more acidic) than that of 3,5-dichlorophenol.

The physical properties, such as melting and boiling points, are also influenced by halogenation, primarily due to changes in molecular weight, polarity, and intermolecular forces like dipole-dipole interactions and London dispersion forces.

CompoundMolecular FormulaMolecular Weight (g/mol)pKaMelting Point (°C)Boiling Point (°C)
3-ChlorophenolC6H5ClO128.569.12 wikipedia.org32.5 wikipedia.org210 wikipedia.org
4-FluorophenolC6H5FO112.109.95 researchgate.net43-46 chemicalbook.com185 chemicalbook.com
3,5-DichlorophenolC6H4Cl2O163.008.1867-69 ontosight.ai233 chemicalbook.com
2,5-DifluorophenolC6H4F2O130.09N/A40-42 N/A
This compoundC12H7ClF2O240.64N/AN/AN/A

Electronic and Steric Effects of Chlorine and Fluorine Substitution on Molecular Properties (Focus on theoretical studies)

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into how substituents modulate the molecular properties of phenols. researchgate.netsemanticscholar.org The chlorine and fluorine atoms in this compound exert distinct electronic and steric effects that collectively determine the molecule's charge distribution, reactivity, and conformational preferences.

Electronic Effects: Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic rings and the phenolic hydroxyl group, which is a primary factor in increasing the acidity of the phenol. semanticscholar.org The inductive effect stabilizes the negative charge that develops on the oxygen atom upon deprotonation of the hydroxyl group.

In addition to the inductive effect, halogens also exhibit a resonance effect (+R) due to the presence of lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. semanticscholar.org For chlorine, this resonance effect is generally weaker than its inductive effect. For fluorine, the +R effect can be more significant, especially when it is in a position para to the reacting center. researchgate.net In this compound, the chlorine is meta to the hydroxyl group, so its electronic influence is dominated by the -I effect. The fluorine atoms on the second phenyl ring primarily exert their -I effect on that ring, which in turn withdraws electron density from the phenolic ring to which it is attached.

Computational studies on substituted phenols have shown that electron-withdrawing groups increase the O-H bond dissociation energy (BDE), making the parent phenol more stable relative to the phenoxyl radical. mdpi.com This suggests that while acidity (heterolytic cleavage) is increased, radical formation (homolytic cleavage) might be less favorable. DFT calculations can quantify these effects by modeling parameters such as the HOMO-LUMO energy gap, dipole moment, and natural bond orbital (NBO) charges. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Steric Effects: The term "steric effects" refers to the influence of the spatial arrangement of atoms on the properties and reactivity of a molecule. In this compound, the most significant steric contribution comes from the 2,5-difluorophenyl group. This bulky substituent can influence the molecule's conformation, particularly the dihedral angle between the two phenyl rings. Theoretical calculations on biphenyl (B1667301) systems show that substitution, especially at the ortho positions, can create a significant barrier to rotation around the bond connecting the two rings. nih.gov This restricted rotation can impact how the molecule interacts with other molecules or surfaces.

Furthermore, the chlorine atom at the 3-position, adjacent to the bulky phenyl substituent, can create a sterically hindered environment around one side of the hydroxyl group. This steric hindrance could influence the kinetics of reactions involving the hydroxyl group or electrophilic substitution on the phenolic ring, potentially directing incoming reagents to less hindered positions.

Theoretical ParameterInfluence of Substituents (Cl and 2,5-Difluorophenyl)Predicted Consequence for this compound
HOMO-LUMO Gap Electron-withdrawing groups generally lower the energy of both HOMO and LUMO, often resulting in a modified energy gap.Expected to have a relatively high kinetic stability but be reactive towards nucleophiles due to electron-deficient rings.
Dipole Moment The vector sum of individual bond dipoles (C-Cl, C-F, C-O, O-H) determines the overall molecular dipole moment.A significant dipole moment is expected due to the asymmetrical arrangement of electronegative halogen atoms.
NBO Atomic Charges The high electronegativity of F and Cl leads to significant negative charges on these atoms and positive charges on the adjacent carbon atoms. The phenolic proton becomes more positive.Increased acidity (propensity to lose H+) and susceptibility of halogen-substituted carbons to nucleophilic attack.
Dihedral Angle Steric repulsion between the ortho-fluorine (on the second ring) and adjacent atoms on the phenolic ring can force a non-planar conformation.Restricted rotation around the C-C bond connecting the two rings, leading to a twisted equilibrium geometry.

Influence of Positional Isomerism on Chemical Behavior

Positional isomerism plays a critical role in determining the chemical behavior of substituted aromatic compounds. The properties of a chloro-(difluorophenyl)phenol would change significantly if the substituents were arranged differently on the phenolic ring. For example, an isomer such as 2-Chloro-4-(2,5-difluorophenyl)phenol (CAS 1261919-77-0) would be expected to exhibit distinct properties compared to the 3-chloro-5-phenyl isomer. chemsrc.com

The primary differences would arise from:

Acidity (pKa): An ortho-chloro substituent (as in the 2-chloro isomer) can form an intramolecular hydrogen bond with the phenolic hydroxyl group. This interaction stabilizes the neutral phenol molecule, making it less acidic (higher pKa) than might be predicted from its inductive effect alone. acs.org In contrast, the meta-position of the chlorine in this compound precludes such an interaction, so its acidity is more directly a function of the combined inductive effects.

Reactivity in Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group. In this compound, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are the most activated for electrophilic attack. The presence of the chlorine at C3 and the phenyl group at C5 would sterically and electronically influence which of these sites is most reactive. In the hypothetical 2-Chloro-4-(2,5-difluorophenyl)phenol, the directing effects of the hydroxyl, chloro, and phenyl groups would be different. The positions ortho and para to the -OH are C6 and C3/C5 (with C4 occupied). The chlorine at C2 would deactivate the ring, particularly at the adjacent C3 position. Therefore, the pattern of substitution in reactions like nitration or further halogenation would be markedly different between the isomers.

Synthesis: The synthetic route to each isomer would necessarily be different. The synthesis of 2-chloro-4-fluorophenol, a potential precursor to an isomer, often involves the direct chlorination of 4-fluorophenol, where the hydroxyl group directs the incoming chlorine to the ortho position. google.comgoogle.com The synthesis of the 3-chloro-5-phenyl isomer would require a different strategy, likely involving multi-step sequences to install the substituents in the desired meta-relationship.

Q & A

Q. What analytical techniques are recommended for confirming the purity and identity of 3-Chloro-5-(2,5-difluorophenyl)phenol?

Answer: A multi-technique approach is essential:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and a methanol/water mobile phase (70:30 v/v). Compare retention times to structurally analogous chlorophenols .
  • Nuclear Magnetic Resonance (NMR): Acquire ¹H, ¹³C, and ¹⁹F spectra. Fluorine substituents cause distinct splitting patterns; compare chemical shifts with computed values (DFT/B3LYP/6-31G*) for validation .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (negative ion mode). Expected [M-H]⁻ peak at m/z 258.6.

Table 1: Key Analytical Parameters

TechniqueConditions/ParametersReference Compound
HPLCC18, 70% MeOH, 1 mL/min2,5-Dichlorophenol
¹⁹F NMRDMSO-d₆, 376 MHz3-Chloro-5-(trifluoromethyl)phenol

Q. What safety protocols should be followed when handling halogenated phenolic compounds like this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for weighing and reactions .
  • Storage: Seal in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .
  • Spill Management: Absorb with diatomaceous earth; dispose as halogenated waste (EPA Hazard Code D003) .
  • Exposure Limits: Adhere to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds from analogous chlorophenols .

Q. How can researchers assess the environmental persistence of this compound?

Answer: Adapt OECD and EPA guidelines for chlorophenols:

  • Soil Half-Life: Conduct OECD 307 batch tests (28 days, 25°C) with GC-MS monitoring .
  • Aqueous Photolysis: Use EPA Guideline 161-1 under simulated sunlight (λ > 290 nm) .
  • Bioaccumulation: Measure octanol-water partition coefficient (log Kow) via shake-flask method .

Advanced Research Questions

Q. What crystallographic strategies resolve disorder in polyhalogenated phenol structures?

Answer: For single-crystal X-ray diffraction:

  • Refinement: Use SHELXL with PART instructions to model disordered fluorine atoms. Apply ISOR (0.01) and SIMU (0.02) restraints to thermal parameters .
  • Validation: Cross-check with ORTEP-III for bond-length plausibility (C-F: 1.34–1.38 Å) .
  • Data Collection: Collect high-resolution (< 0.8 Å) data at 100 K to minimize thermal motion artifacts .

Table 2: SHELXL Refinement Parameters

ParameterSettingRationale
Weighting schemeWGHT 0.1Balances X-ray fit
Hydrogen placementAFIX 147Riding model for aromatic H

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions?

Answer:

  • Electrostatic Potential Maps: Generate using DFT (e.g., Gaussian09) at the B3LYP/6-31G* level. Fluorine groups create electron-deficient regions, directing electrophiles to ortho/para positions .
  • Hammett Analysis: Calculate σmeta values for substituents (e.g., -F: σ = 0.34) to predict reaction rates .
  • Validation: Compare computed activation energies with experimental kinetics (e.g., nitration or sulfonation yields) .

Q. How to resolve conflicting NMR data between computational predictions and experimental results?

Answer:

  • Dynamic Effects: Conduct variable-temperature ¹H NMR (e.g., 25–60°C) to identify conformational exchange broadening .
  • 2D Experiments: Use NOESY to detect through-space couplings between fluorine and aromatic protons .
  • Solvent Corrections: Apply IEF-PCM in DFT calculations to account for DMSO or CDCl₃ solvent effects .

Table 3: Key NMR Discrepancy Resolution Steps

StepMethodOutcome
1VT-NMRIdentifies temperature-dependent shifts
2NOESYMaps spatial proximity of substituents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.